Ceftazidime Impurity A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ceftazidime Impurity A involves the same initial steps as the synthesis of Ceftazidime. The process typically starts with the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent . The reaction conditions, including temperature, pH, and solvent, are carefully controlled to optimize yield and minimize the formation of impurities .
Industrial Production Methods
In industrial settings, the production of Ceftazidime and its impurities is carried out in large-scale reactors under stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the purity of the final product and the identification of any impurities .
Chemical Reactions Analysis
Types of Reactions
Ceftazidime Impurity A can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ceftazidime Impurity A has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of Ceftazidime.
Biology: Researchers study its biological activity and potential effects on microbial resistance.
Medicine: It is investigated for its potential impact on the safety and efficacy of Ceftazidime.
Mechanism of Action
Comparison with Similar Compounds
Ceftazidime Impurity A is similar to other cephalosporin impurities, such as:
Ceftazidime E-isomer: This impurity has different biological properties and stability compared to Ceftazidime.
Ceftazidime Impurity D: Known for its strong lipophilicity and potential neurotoxicity.
Ceftazidime Impurity F: Exhibits low toxicity but increased toxicity when forming a quaternary amine group.
This compound is unique due to its specific formation pathway and its potential impact on the pharmacokinetics and toxicity of Ceftazidime .
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHKETXQNDOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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